molecular formula C18H20N6O4S B2407588 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 600136-62-7

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2407588
CAS RN: 600136-62-7
M. Wt: 416.46
InChI Key: VFEDSNNEOZRLPQ-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6O4S and its molecular weight is 416.46. The purity is usually 95%.
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Scientific Research Applications

Radioligand in Receptor Characterization

MRE 2029-F20, a compound structurally related to 2-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydro-7H-Purin-7-yl)-N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, has been used as a selective antagonist ligand for A2B adenosine receptors. It serves as a radioligand, binding to human A2B receptors with high affinity, useful for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Neuroprotection and MAO-B Inhibitory Activities

In a study involving theophylline-7-acetyl semi- and thiosemicarbazide hybrids, a derivative of 2-(1,3-Dimethyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-7-Yl) showed promising neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activity. This highlights its potential in neurological research and therapy (Mitkov et al., 2022).

Synthesis of Novel Ring Systems

Research into the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems utilized derivatives of 2-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydro-7H-Purin-7-Yl). This work contributes to the development of novel chemical structures for various applications in medicinal chemistry (Hesek & Rybár, 1994).

Antitumor Activities

A series of purine-based compounds, including derivatives of 2-(1,3-Dimethyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-7-Yl), were synthesized and evaluated for their antitumor activity against breast and leukemic cancer cell lines. These studies provide insights into the potential therapeutic applications of such compounds in cancer treatment (Sultani et al., 2017).

Antimicrobial and Cytotoxic Properties

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, structurally related to the chemical , have been studied for their antimicrobial activities against pathogenic bacteria and fungi. Their cytotoxic properties were also investigated, highlighting their potential in antimicrobial and cytotoxicity research (Mokhtari & Pourabdollah, 2013).

Antioxidant and Anti-inflammatory Activities

Novel thiazolidin derivatives, related to 2-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydro-7H-Purin-7-Yl), have shown promising results in antioxidant and anti-inflammatory activity studies. These findings contribute to the exploration of new therapeutic agents for treating oxidative stress and inflammation-related diseases (Koppireddi et al., 2013).

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S/c1-18(2)5-9-13(10(25)6-18)29-16(20-9)21-11(26)7-24-8-19-14-12(24)15(27)23(4)17(28)22(14)3/h8H,5-7H2,1-4H3,(H,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEDSNNEOZRLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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